molecular formula C24H21N3O5S B2385682 (Z)-8-methoxy-N-phenyl-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide CAS No. 866349-02-2

(Z)-8-methoxy-N-phenyl-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Cat. No.: B2385682
CAS No.: 866349-02-2
M. Wt: 463.51
InChI Key: IMEQEZOOJRATCE-LCUIJRPUSA-N
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Description

(Z)-8-methoxy-N-phenyl-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a tosylhydrazono group, which is known for its role in various chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-8-methoxy-N-phenyl-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The reaction conditions often include:

    Solvent: Absolute ethanol

    Temperature: Room temperature

    Catalysts: None specified

    Reaction Time: Varies depending on the specific conditions and desired yield

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(Z)-8-methoxy-N-phenyl-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The tosylhydrazono group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

(Z)-8-methoxy-N-phenyl-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-8-methoxy-N-phenyl-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to various cellular responses. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-8-methoxy-N-phenyl-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is unique due to its specific structural features, such as the presence of the tosylhydrazono group and the chromene backbone. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

(2Z)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-16-11-13-19(14-12-16)33(29,30)27-26-24-20(23(28)25-18-8-4-3-5-9-18)15-17-7-6-10-21(31-2)22(17)32-24/h3-15,27H,1-2H3,(H,25,28)/b26-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEQEZOOJRATCE-LCUIJRPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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